molecular formula C17H13BrO3 B2708092 3-(4-Bromophenyl)-7-ethoxychromen-4-one CAS No. 610754-43-3

3-(4-Bromophenyl)-7-ethoxychromen-4-one

Cat. No.: B2708092
CAS No.: 610754-43-3
M. Wt: 345.192
InChI Key: XCSJGPLVLDHYPQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-ethoxychromen-4-one is a chromenone derivative featuring a brominated phenyl group at the 3-position and an ethoxy substituent at the 7-position. Chromenones (4-chromenones) are oxygen-containing heterocycles with a benzopyran-4-one backbone, known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the ethoxy group can modulate electronic effects and solubility .

Properties

IUPAC Name

3-(4-bromophenyl)-7-ethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSJGPLVLDHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7-ethoxychromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 7-ethoxychromone.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 7-ethoxychromone in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-7-ethoxychromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The chromen-4-one core can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Dihydro derivatives.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-7-ethoxychromen-4-one is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.

Medicine: Due to its potential therapeutic properties, this compound is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable starting material for the production of high-value products.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-ethoxychromen-4-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can help neutralize reactive oxygen species, reducing oxidative damage in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Substituents

3-(4-Bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one
  • Key Difference : The ethoxy group is replaced with a 2-(4-ethylpiperazin-1-yl)ethoxy chain.
  • This modification could improve blood-brain barrier penetration compared to the simpler ethoxy group in the target compound .
7-Ethoxy-3-phenyl-4H-chromen-4-one
  • Key Difference : The 4-bromophenyl group is replaced with a simple phenyl ring.
3-(4-Bromophenyl)-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-4-one
  • Key Difference : The ethoxy group is substituted with a 2-(4-chlorophenyl)-2-oxoethoxy chain.
  • Impact: The chlorophenyl and ketone groups may enhance electron-withdrawing effects, influencing reactivity and binding affinity.

Pharmacological Activity Comparisons

Anti-inflammatory Activity
  • Analogues: 1,3,4-Oxadiazole Derivatives (IIIa, IIIb): These compounds, bearing 4-bromophenyl groups, exhibited 59.5% and 61.9% inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75–0.83) indicate lower toxicity than indomethacin (SI = 2.67) . Brodifacoum: Demonstrated significant NO suppression, highlighting the role of bromophenyl groups in modulating inflammation .
Toxicity and Selectivity
  • 1,3,4-Oxadiazole Derivatives : Lower SI values compared to the parent compound (β-(4-bromobenzoyl)propionic acid, SI = 1.17) suggest that heterocyclic modifications reduce toxicity .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding
  • 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromenone: Exhibits intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing hexagonal packing. The bromophenyl group is nearly perpendicular to the chromenone plane, a feature likely shared with the target compound .
  • 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one : Boiling point (484.8°C) and density (1.185 g/cm³) data suggest that methoxy and methyl groups increase thermal stability compared to ethoxy-substituted analogs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Position) Anti-inflammatory Activity (% Inhibition) SI Value Key Reference
3-(4-Bromophenyl)-7-ethoxychromen-4-one 3-Bromophenyl, 7-ethoxy Not reported
IIIa (1,3,4-oxadiazole) 3-Bromophenyl, 5-(4-chlorophenyl) 59.5% 0.75
IIIb (1,3,4-oxadiazole) 3-Bromophenyl, 5-(3,4-dimethoxy) 61.9% 0.83
Brodifacoum 3-Bromobiphenyl, 2-hydroxy Significant NO suppression

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound ~344.2 (calculated)
7-Ethoxy-3-(4-methoxyphenyl)-4-methyl 310.34 484.8 1.185
3-(4-Bromophenyl)-7-[2-(4-chlorophenyl)] 469.71

Biological Activity

3-(4-Bromophenyl)-7-ethoxychromen-4-one is a chromanone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromanone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)7.56 ± 2.23Significant inhibition
KB (Nasopharyngeal)25.04 ± 10.60Moderate inhibition
SK-N-MC (Neuroblastoma)9.64 ± 2.7Significant inhibition

In a study evaluating various chromanone derivatives, those with bromine substitutions demonstrated enhanced anticancer activity, suggesting that the presence of bromine may play a crucial role in modulating the compound's efficacy against tumor cells .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays, including DPPH scavenging activity. The compound showed promising results in reducing oxidative stress, which is linked to numerous chronic diseases.

Assay Type Result
DPPH ScavengingInhibition: 66.4% - 213.9%
Lipid PeroxidationInhibition: 176.8 - 300

These findings indicate that the compound may protect cells from oxidative damage, thereby contributing to its potential therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of chromanones have been documented, with compounds like this compound showing the ability to modulate inflammatory pathways. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of chromanone derivatives:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various chromanones on human cancer cell lines and found that those with bromine substitutions exhibited enhanced activity against breast and lung cancer cell lines .
  • Antioxidant Mechanism Investigation : Another research focused on the antioxidant mechanisms of chromanones and reported that these compounds effectively reduced lipid peroxidation and reactive oxygen species levels in vitro .
  • Inflammatory Response Modulation : A case study assessed the impact of chromanones on inflammatory markers in animal models, revealing significant reductions in TNF-alpha and IL-6 levels following treatment with this compound .

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